molecular formula C11H12N2O B3047617 1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one CAS No. 1428799-33-0

1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one

Cat. No.: B3047617
CAS No.: 1428799-33-0
M. Wt: 188.23
InChI Key: OEIJFYJADJFLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one is a complex organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopentane ring fused to a pyrrolo[2,3-b]pyridine moiety. The spirocyclic nature of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopentanone derivative with a pyrrolo[2,3-b]pyridine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one can be compared with other spirocyclic compounds such as spiro[cyclopentane-1,3’-indoline]-2’-one and spiro[cyclopentane-1,3’-quinoline]-2’-one. While these compounds share a similar spirocyclic structure, they differ in the nature of the fused rings and their chemical properties.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(5-1-2-6-11)8-4-3-7-12-9(8)13-10/h3-4,7H,1-2,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIJFYJADJFLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178978
Record name Spiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428799-33-0
Record name Spiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428799-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one
Reactant of Route 2
Reactant of Route 2
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one
Reactant of Route 3
Reactant of Route 3
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one
Reactant of Route 4
Reactant of Route 4
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one
Reactant of Route 5
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one
Reactant of Route 6
Reactant of Route 6
1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.